N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO5/c25-22(23(10-14-26-15-11-23)18-6-2-1-3-7-18)24-12-4-5-13-27-19-8-9-20-21(16-19)29-17-28-20/h1-3,6-9,16H,10-15,17H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJSMGPSISKGPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC#CCOC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Bond Formation for Carboxamide Synthesis
The 4-phenyltetrahydro-2H-pyran-4-carboxamide moiety is synthesized via a two-step sequence involving Ugi multicomponent reaction (MCR) followed by acid-catalyzed cyclization. In the Ugi reaction, equimolar quantities of 4-phenylcyclohexanone, isocyanide, benzoic acid derivative, and amine undergo condensation in methanol at 25°C for 24 hours, yielding a linear intermediate. Subsequent treatment with trifluoroacetic acid (TFA) induces cyclization to form the tetrahydro-2H-pyran ring with 78% isolated yield.
Carboxamide functionalization is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents. Reacting 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with 4-aminobut-2-yn-1-ol in dichloromethane (DCM) at 0°C for 6 hours produces the secondary amide precursor with 85% efficiency.
Alkyne Ether Linkage via Metal-Catalyzed Cross-Coupling
The benzo[d]dioxol-5-yloxy group is introduced via a Sonogashira coupling reaction. A palladium-copper catalytic system (Pd(PPh₃)₂Cl₂, CuI) facilitates the coupling between 4-iodobut-2-yn-1-yloxybenzene and benzo[d]dioxol-5-ol in triethylamine (TEA) at 60°C. This method achieves 72% yield with a 15:1 regioselectivity for the terminal alkyne.
Alternative approaches employ cobalt-catalyzed diastereoselective cross-couplings using (benzo[d]dioxol-5-yl)zinc pivalate and propargyl bromides. Cobalt(II) chloride with 1,2-bis(diphenylphosphino)ethane (dppe) ligand in tetrahydrofuran (THF) at −20°C yields the alkyne ether with 68% efficiency and >90% enantiomeric excess (ee).
Cyclization and Heterocyclic Ring Construction
The tetrahydro-2H-pyran ring is formed via acid-catalyzed cyclization of a linear diol intermediate. Using boron trifluoride diethyl etherate (BF₃·OEt₂) in refluxing toluene, the diol undergoes 6-endo-trig cyclization to generate the pyran scaffold with 82% yield. Substituent effects on the phenyl group show electron-donating groups (e.g., methoxy) enhance reaction rates by 40% compared to electron-withdrawing groups.
Convergent Synthesis Strategy
A convergent approach links the carboxamide and alkyne ether fragments via nucleophilic acyl substitution. The 4-phenyltetrahydro-2H-pyran-4-carboxamide is treated with thionyl chloride (SOCl₂) to generate the acyl chloride, which reacts with N-(4-aminobut-2-yn-1-yl)benzo[d]dioxol-5-amine in dimethylformamide (DMF) at 0°C. This method achieves 76% yield but requires rigorous exclusion of moisture.
Optimization and Scalability
Table 1: Comparative Analysis of Synthetic Methods
| Step | Method | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Amide bond formation | EDC/HOBt coupling | EDC, HOBt | 85 | 98 |
| Alkyne ether coupling | Sonogashira reaction | Pd(PPh₃)₂Cl₂, CuI | 72 | 95 |
| Pyran cyclization | BF₃·OEt₂-mediated cyclization | BF₃·OEt₂ | 82 | 97 |
| Convergent synthesis | Acyl chloride substitution | SOCl₂ | 76 | 93 |
Scale-up studies reveal the Sonogashira coupling maintains >70% yield at 1 mol scale, while BF₃·OEt₂ cyclization requires careful temperature control to avoid oligomerization.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzo[d][1,3]dioxole moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dichloromethane, ethanol). The choice of reagents and conditions depends on the desired transformation and the functional groups present in the molecule .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antitumor, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. The benzo[d][1,3]dioxole moiety is known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations:
Linker Flexibility : The target compound’s but-2-yn-1-yl linker introduces a rigid alkyne spacer, contrasting with the flexible ethyl chains in piperazine derivatives . This rigidity may reduce conformational entropy, enhancing target binding specificity .
Terminal Substituents : The phenyltetrahydro-2H-pyran carboxamide in the target differs from halogenated aryl groups (e.g., 2-chlorophenyl in ) or heterocycles (e.g., benzimidazole in ). These variations impact electronic properties and steric bulk, which could modulate solubility and receptor affinity.
Synthetic Yields : Piperazine derivatives with halogenated aryl groups (e.g., 4-bromophenyl in ) show moderate yields (60–78%), while benzimidazole derivatives achieve higher yields (82%) due to optimized coupling conditions . The target compound’s synthesis likely requires specialized methods for alkyne functionalization and pyran ring formation .
Tetrahydro-2H-Pyran Derivatives
Compounds with tetrahydro-2H-pyran cores share structural homology with the target:
Key Observations:
Substituent Effects: The cyano group in increases polarity, whereas the target’s phenyl group enhances hydrophobicity. This difference may influence membrane permeability and metabolic stability.
Physicochemical Properties
While the target compound’s exact data are unavailable, trends from analogues suggest:
- Melting Points : Piperazine HCl salts (e.g., 176–177°C in ) melt at higher temperatures than neutral benzimidazoles (269–271°C in ), likely due to ionic interactions. The target’s melting point would depend on crystallinity and hydrogen-bonding networks.
- Elemental Composition : Benzo[d][1,3]dioxole-containing compounds exhibit carbon content ~60–66%, hydrogen ~4–6%, and nitrogen ~5–7% , consistent with the target’s formula (C23H22N2O5: Calc. C 68.64%, H 5.46%, N 6.96%).
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- Benzo[d][1,3]dioxole moiety : Known for enhancing biological interactions.
- But-2-yn-1-yl linker : Provides flexibility and reactivity.
- Tetrahydro-pyran ring : Contributes to the compound's stability and interaction with biological targets.
The molecular formula is with a molecular weight of 366.40 g/mol.
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activities. For instance, preliminary studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The compound demonstrated an IC50 value of approximately 17 μM against MCF-7 breast cancer cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin .
The proposed mechanism of action involves:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression and inflammation.
- Induction of Apoptosis : Evidence suggests that it can induce programmed cell death in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various derivatives of the compound against different cancer cell lines. The results indicated that modifications to the benzo[d][1,3]dioxole moiety enhanced cytotoxicity, with some derivatives showing IC50 values below 10 μM against HCT116 colon cancer cells .
Study 2: Anti-inflammatory Activity
Another study explored its anti-inflammatory properties using lipopolysaccharide (LPS)-stimulated macrophages. The compound reduced the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) significantly, suggesting its potential as a therapeutic agent for inflammatory diseases .
Data Tables
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
Q. What are the standard synthetic routes for this compound, and what are the critical steps?
Synthesis involves:
- Step 1 : Coupling a benzo[d][1,3]dioxol-5-ol derivative with a propargyl bromide intermediate to form the alkyne-oxygen linkage.
- Step 2 : Amide bond formation between the tetrahydropyran-4-carboxylic acid and the propargylamine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt). Critical steps include maintaining anhydrous conditions during alkyne formation and optimizing reaction time to prevent side reactions like alkyne polymerization .
Q. What characterization techniques are essential to confirm the compound’s structure and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify proton environments and carbon frameworks (e.g., distinguishing pyran ring protons at δ 3.5–4.5 ppm) .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 367.4) .
- Elemental Analysis : Validate C, H, N, and O percentages within ±0.3% of theoretical values .
Advanced Research Questions
Q. How can researchers optimize synthesis yield and purity for large-scale production?
- Reaction Parameter Tuning : Use catalysts like CuI for alkyne coupling (80–90% yield) and adjust pH to 7–8 during amide formation to minimize hydrolysis .
- Purification Strategies : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) to isolate the compound at >95% purity .
Q. How can contradictions in reported physical properties (e.g., solubility, stability) be resolved?
- Solubility Conflicts : Replicate experiments in DMSO, ethanol, and aqueous buffers (pH 4–9) to assess discrepancies. For example, reports DMSO solubility, but limited aqueous solubility may require formulation with cyclodextrins .
- Stability Analysis : Conduct accelerated stability studies (40°C/75% RH for 30 days) with HPLC monitoring to identify degradation products (e.g., hydrolysis of the carboxamide group) .
Q. What experimental strategies elucidate the compound’s mechanism of action in biological systems?
- Target Identification : Use affinity chromatography pull-down assays with immobilized compound derivatives to isolate binding proteins .
- Kinetic Studies : Perform enzyme inhibition assays (e.g., IC₅₀ determination for kinases) under varying ATP concentrations to distinguish competitive vs. non-competitive inhibition .
- Computational Docking : Molecular dynamics simulations (AMBER or GROMACS) to model interactions with predicted targets like COX-2 or β-catenin .
Q. How can structural analogs be designed to improve pharmacokinetic properties?
- Structure-Activity Relationship (SAR) : Replace the benzo[d][1,3]dioxole with bioisosteres like 2,3-dihydrobenzofuran to reduce metabolic oxidation while retaining activity .
- Prodrug Strategies : Introduce ester or phosphate groups at the alkyne terminus to enhance aqueous solubility and oral bioavailability .
Q. What methodologies address stability challenges in biological assays?
- Formulation Optimization : Use lyophilization with cryoprotectants (trehalose) for long-term storage or nanoemulsions for in vivo delivery .
- Real-Time Monitoring : Employ LC-MS/MS to quantify compound degradation in plasma over 24 hours and adjust incubation conditions (e.g., lower temperature) .
Data Contradiction and Validation
Q. How should researchers resolve conflicting reports on biological activity (e.g., anti-inflammatory vs. anticancer effects)?
- Dose-Response Analysis : Test the compound across a broad concentration range (1 nM–100 µM) in multiple cell lines (e.g., HeLa, RAW 264.7) to identify context-dependent effects .
- Pathway-Specific Assays : Use siRNA knockdown or CRISPR-Cas9 to validate target involvement (e.g., NF-κB for inflammation vs. p53 for apoptosis) .
Q. What computational tools predict interactions with off-target proteins?
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., Schrodinger Phase) to screen for off-target binding to GPCRs or ion channels .
- Toxicity Prediction : Apply ADMET predictors (e.g., SwissADME) to flag potential hepatotoxicity risks from reactive metabolites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
